molecular formula C15H15Cl2NO4 B2586186 2-(2,4-Dichlorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide CAS No. 1428365-43-8

2-(2,4-Dichlorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide

Cat. No.: B2586186
CAS No.: 1428365-43-8
M. Wt: 344.19
InChI Key: KTEXMLSNSBKAJR-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy group and a furan-containing hydroxypropyl substituent. The furan-3-yl group and hydroxypropyl chain introduce unique steric and electronic properties, distinguishing it from simpler acetamide derivatives.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-(furan-3-yl)-3-hydroxypropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO4/c16-11-1-2-14(12(17)7-11)22-9-15(20)18-5-3-13(19)10-4-6-21-8-10/h1-2,4,6-8,13,19H,3,5,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEXMLSNSBKAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a base such as triethylamine or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce alcohols or amines.

Scientific Research Applications

Agricultural Applications

  • Herbicide Development :
    • The compound's structure allows it to interact with plant growth regulators, making it a candidate for developing selective herbicides that target specific weed species while minimizing damage to crops. Studies have shown that derivatives of 2,4-D can effectively inhibit the growth of broadleaf weeds without affecting cereal crops.
  • Synergistic Effects :
    • Research indicates that combining this compound with other herbicides may enhance efficacy through synergistic effects. Such combinations can lead to reduced application rates and lower environmental impact.

Pharmacological Applications

  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of 2,4-Dichlorophenoxyacetic acid may exhibit anticancer properties. The furan moiety in the compound could contribute to its ability to inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties :
    • The compound has been investigated for its potential anti-inflammatory effects. In vitro studies have shown that it may reduce the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Toxicological Studies

  • Safety Assessment :
    • Toxicological evaluations have been conducted to assess the safety profile of this compound. These studies focus on its acute and chronic toxicity levels, reproductive toxicity, and potential carcinogenicity.
  • Environmental Impact :
    • Environmental assessments are crucial for understanding the ecological risks associated with the use of this compound as an herbicide. Studies indicate that while it is effective against certain weeds, its persistence in soil and potential bioaccumulation in aquatic systems require careful management.

Case Studies

StudyFocusFindings
Fofana et al. (2016)Herbicidal EfficacyDemonstrated effective weed control in maize crops with minimal phytotoxicity to maize plants when used at recommended rates.
Charles et al. (1996)Toxicological ProfileIdentified kidney as a target organ for toxicity in rat models; established no-observed-adverse-effect levels (NOAELs) for chronic exposure.
Marty et al. (2013)Endocrine DisruptionReported alterations in thyroid hormone levels in animal studies; emphasized the need for further research on human health implications.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide involves its interaction with specific molecular targets. The dichlorophenoxy group can bind to receptors or enzymes, inhibiting their activity. The furan moiety may also play a role in the compound’s biological activity by interacting with cellular pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Analysis

The target compound’s structure combines a 2,4-dichlorophenoxy group (common in agrochemicals) with a complex acetamide side chain. Below is a comparative analysis with structurally related compounds from the literature:

Table 1: Structural and Functional Comparison
Compound Name (Source) Core Structure Key Substituents Melting Point (°C) Biological Activity/Application
Target Compound Acetamide - 2,4-Dichlorophenoxy
- 3-(furan-3-YL)-3-hydroxypropyl
N/A Hypothesized auxin-like or enzyme-modulating activity
Compound 533 (Journal of Experimental Botany, 2018) Acetamide - 2,4-Dichlorophenoxy
- 4-methylpyridin-2-yl
Not reported Synthetic auxin agonist
DICA (J. Biol. Chem., 2009) Acetamide - 2,4-Dichlorophenoxy
- 2-mercaptoethyl
Not reported Caspase inhibitor (apoptosis regulation)
8d (Molecules, 2008) Quinazolinone-linked acetamide - 2,4-Dichlorophenoxy
- Piperazine-quinazolinone
188–189 Antimicrobial potential (structural inference)
Alachlor (Pesticide Glossary, 2001) Chloroacetamide - 2-chloro
- Methoxymethyl/diethylphenyl
Not reported Herbicide

Functional Insights from Substituent Variations

  • 2,4-Dichlorophenoxy Group: Present in the target compound, Compound 533, and DICA. This group is critical for receptor binding in auxin-like compounds and enzyme inhibition .
  • Furan-3-YL vs.
  • Hydroxypropyl Chain : The hydroxyl group introduces hydrogen-bonding capacity, absent in DICA’s mercaptoethyl group or alachlor’s hydrophobic substituents.

Research Findings and Mechanistic Implications

Structure-Activity Relationships (SAR)

  • Polar Substituents : Hydroxypropyl and furan groups may improve water solubility compared to alachlor’s hydrophobic side chains, impacting bioavailability .
  • Chlorine Positioning: 2,4-Dichlorophenoxy derivatives generally exhibit higher bioactivity than mono-chlorinated analogs (e.g., 2-chloro compounds in ) .

Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide is a synthetic derivative that combines elements of both herbicides and potential therapeutic agents. Its biological activity has garnered interest in various fields, particularly in pharmacology and agricultural sciences. This article reviews the biological activities of this compound, focusing on its antifungal properties, interactions with biological systems, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₄Cl₂N₂O₃
  • IUPAC Name : this compound

Antifungal Activity

Research has indicated that compounds similar to 2-(2,4-Dichlorophenoxy) derivatives exhibit significant antifungal activities. For instance, a study synthesized a series of N,N'-diacylhydrazine derivatives containing the 2,4-dichlorophenoxy group and evaluated their antifungal efficacy against various pathogens such as Cladosporium cucumerinum and Sclerotinia sclerotiorum. The results showed that these derivatives displayed excellent antifungal properties, with half-maximal effective concentration (EC50) values comparable to commercial antifungal agents .

Table 1: Antifungal Activity of Related Compounds

Compound NamePathogenEC50 (µg/mL)Reference
N,N'-diacylhydrazine derivative 1Cladosporium cucumerinum5.0
N,N'-diacylhydrazine derivative 2Sclerotinia sclerotiorum10.0
This compound Corynespora cassiicolaTBDTBD

The mechanism through which this compound exerts its antifungal effects is likely multifaceted. Studies suggest that similar compounds may disrupt fungal cell membrane integrity or inhibit key metabolic pathways essential for fungal growth and reproduction. This disruption can lead to increased permeability of the cell membrane, ultimately resulting in cell lysis .

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Research on related compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) has shown that they can affect acetylcholinesterase (AChE) activity in various biological systems. In studies involving animal models, exposure to high doses of 2,4-D resulted in significant alterations in AChE activity and spontaneous locomotor activity . This suggests a potential neurotoxic effect that could be relevant for assessing the safety of similar compounds.

Case Studies

Several case studies have highlighted the biological effects of compounds related to 2-(2,4-Dichlorophenoxy) :

  • Case Study on Antifungal Efficacy : A study conducted on a new series of diacylhydrazine derivatives demonstrated that introducing the 2-(2,4-dichlorophenoxy) moiety significantly enhanced antifungal activity against multiple strains of fungi. The study utilized both in vitro assays and field trials to validate the efficacy of these compounds .
  • Toxicological Assessment : Another investigation focused on the mitochondrial effects of 2,4-D on isolated rat liver mitochondria. The findings indicated that exposure led to compromised mitochondrial function without significant oxidative stress induction but did affect ATP levels and membrane integrity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2,4-dichlorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide?

  • Methodology : A two-step synthesis is typical:

Acid chloride formation : React 2,4-dichlorophenoxyacetic acid with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.

Amide coupling : React the acid chloride with 3-(furan-3-YL)-3-hydroxypropylamine in dichloromethane (DCM) using triethylamine (TEA) as a base. Monitor reaction completion via TLC or HPLC.

  • Critical parameters : Maintain anhydrous conditions during coupling; optimize stoichiometry (1:1.2 molar ratio of acid chloride to amine) to minimize side products.
  • Reference : Similar protocols for analogous acetamide syntheses are validated in .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the presence of key functional groups (e.g., furan protons at δ 7.3–7.5 ppm, amide carbonyl at ~170 ppm).
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow toluene evaporation and analyze intermolecular interactions (e.g., N–H···O hydrogen bonds) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: C₁₅H₁₄Cl₂NO₄⁺ ≈ 358.02).

Q. What experimental approaches are used to determine solubility and partition coefficients (logP)?

  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1–7.4) at 25°C. Analyze supernatant via UV-Vis spectroscopy.
  • logP : Use reverse-phase HPLC with a C18 column and a methanol/water gradient. Calibrate with standard compounds of known logP .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Apply a central composite design to evaluate factors like temperature (20–50°C), solvent polarity (DCM vs. THF), and base strength (TEA vs. DIPEA). Use response surface methodology to identify optimal conditions .
  • Contradiction resolution : If low yields occur due to hydrolysis, switch to a less polar solvent (e.g., toluene) and reduce reaction time.

Q. What computational tools are suitable for predicting reactivity or degradation pathways?

  • Reaction path search : Use quantum chemical software (e.g., Gaussian, ORCA) to model reaction intermediates and transition states.
  • ICReDD framework : Integrate computational predictions (e.g., Fukui indices for electrophilic/nucleophilic sites) with high-throughput experimentation to narrow down degradation pathways .

Q. How can spectroscopic data contradictions (e.g., unexpected NMR shifts) be resolved?

  • Multi-technique validation :

  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating proton-proton and proton-carbon couplings.
  • Dynamic light scattering (DLS) : Check for aggregation in solution, which may distort NMR peaks.
    • Reference : Crystal structure data from analogous compounds (e.g., hydrogen bonding patterns) can clarify ambiguities .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Analog synthesis : Prepare derivatives with modified substituents (e.g., replacing dichlorophenoxy with trifluoromethyl).
  • Biological assays : Test analogs in enzyme inhibition assays (e.g., cytochrome P450) or receptor binding studies. Corrogate activity trends with steric/electronic descriptors (e.g., Hammett constants) .

Q. How can metabolic stability and toxicity mechanisms be investigated?

  • In vitro models : Use hepatic microsomes (human/rat) to identify Phase I metabolites (e.g., hydroxylation at the furan ring).
  • Toxicity screening : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity. Cross-reference with structural alerts (e.g., Michael acceptors) from databases like TOXNET .

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